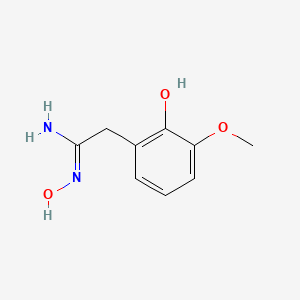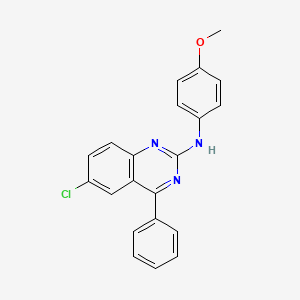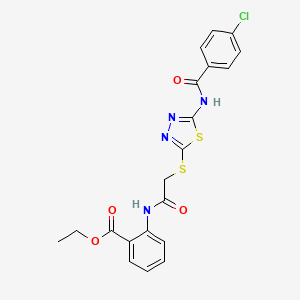
N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide: is a chemical compound with the molecular formula C9H12N2O3. It is known for its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired ethanimidamide compound under acidic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it may interact with certain enzymes, making it a candidate for drug development studies.
Medicine: While specific medical applications are still under investigation, the compound’s potential as an enzyme inhibitor suggests it could be explored for therapeutic uses, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In the industrial sector, N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- N’-hydroxy-2-(2-nitrophenyl)ethanimidamide
Comparison: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide is unique due to the specific positioning of its hydroxy and methoxy groups on the phenyl ring. This positioning can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a distinct and valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-4-2-3-6(9(7)12)5-8(10)11-13/h2-4,12-13H,5H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBCABAWZXYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate](/img/structure/B2973137.png)
![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)
![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)
![4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)

![3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973148.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)



